N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S4/c25-18(13-7-9-24(10-8-13)31(26,27)17-6-3-11-28-17)23-20-22-15(12-29-20)19-21-14-4-1-2-5-16(14)30-19/h1-6,11-13H,7-10H2,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAMQOSFHSAFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Similar compounds have been found to have anticonvulsant effects. These effects are often mediated through interactions with GABA (γ-amino butyric acid) receptors and AMPA ((S)-2-amino-3-(3-hydroxyl-5-methyl-4-isoxazolyl) propionic acid) receptors.
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, anti-cancer effects, and other pharmacological applications based on diverse research findings.
Chemical Structure
The compound's structure includes multiple pharmacophores that contribute to its biological activity:
- Benzo[d]thiazole and thiazole rings : Known for their roles in various biological activities.
- Piperidine ring : Often associated with neuroactive properties.
- Thiophenes : Contribute to the compound's ability to interact with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The mechanisms underlying this activity include:
- Inhibition of biofilm formation , which is crucial for bacterial survival and resistance.
- Cidal activities observed in minimum bactericidal concentration (MBC) tests, indicating the potential for these compounds to eliminate bacterial cells effectively.
Anti-Cancer Properties
The compound's structural features suggest potential anti-cancer activity. Research involving similar thiazole derivatives has shown promising results in inhibiting cancer cell proliferation:
- A study reported that compounds with benzo[d]thiazole moieties exhibited selective inhibition of cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy .
- In vitro assays have demonstrated that certain derivatives can significantly reduce breast cancer cell viability, with IC50 values suggesting effective concentrations for therapeutic applications.
Mechanistic Insights
Molecular docking studies have provided insights into how these compounds interact with biological targets:
- Binding interactions with acetylcholinesterase (AChE) have been explored, revealing that some derivatives exhibit strong inhibitory activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .
- The presence of multiple functional groups allows for diverse interactions with enzymes and receptors, enhancing the therapeutic potential of these compounds.
Summary of Biological Activities
Case Studies
- Antimicrobial Evaluation : A series of thiazol-4-one derivatives were synthesized and tested for antimicrobial activity. Compound 7b was highlighted as particularly effective, showcasing the potential for further development in clinical settings .
- Cancer Cell Proliferation : In vitro studies involving breast cancer cell lines demonstrated that specific derivatives of benzo[d]thiazole significantly inhibited cell growth, suggesting a pathway for developing new anti-cancer drugs .
- Neuroprotective Studies : Compounds containing this structure were evaluated for their ability to inhibit AChE, which is crucial in managing Alzheimer's disease symptoms. The binding affinity observed through molecular docking supports their potential as therapeutic agents .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole and thiophene exhibit promising antimicrobial properties. For instance, compounds similar to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.22 μg/mL, indicating potent antimicrobial activity .
Anticancer Properties
Thiazole-containing compounds have been investigated for their anticancer potential. Studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The compound's ability to target multiple pathways makes it a candidate for further development as an anticancer agent.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are implicated in pain and inflammation pathways, suggesting that the compound could serve as a dual inhibitor for treating chronic pain conditions .
Case Study 1: Antimicrobial Evaluation
A series of thiazole derivatives were synthesized and tested for their antimicrobial efficacy. Among them, one derivative exhibited significant activity against Staphylococcus epidermidis, with an MIC value comparable to established antibiotics. This study highlights the potential of thiazole-based compounds in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on similar thiazole derivatives demonstrated their ability to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism was linked to the modulation of key regulatory proteins involved in cell survival pathways, showcasing their potential as anticancer therapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related analogs, focusing on structural features , synthetic pathways , and biological activities .
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Structural Diversity: The target compound uniquely combines benzothiazole and thiophen-sulfonyl groups, distinguishing it from ML277 (methoxyphenyl-tosyl) and benzoxazolo-thiazole derivatives . This structural variation may enhance binding to hydrophobic enzyme pockets.
Synthetic Complexity :
- The target compound’s synthesis is more complex than ML277 due to the dual thiazole rings, requiring precise cyclization conditions .
- Compared to N-substituted pyridinyl-thiazoles , the thiophen-sulfonyl group introduces additional steps (e.g., sulfonylation under anhydrous conditions).
Biological Implications :
- The benzothiazole moiety in the target compound is associated with kinase inhibition (e.g., JAK2/STAT pathways), whereas ML277’s methoxyphenyl group is optimized for ion channel modulation .
- Piperidine-carboxamide derivatives (e.g., ) show protease inhibition, suggesting the target compound may share similar mechanisms but with altered potency due to its sulfonamide-thiophene group .
Research Findings and Data
- Antimicrobial Activity : Triazole-thione analogs (e.g., ) exhibit MIC values of 4–16 µg/mL against Candida albicans and Staphylococcus aureus, while the target compound’s benzothiazole-thiazole system may improve this range due to enhanced membrane penetration .
- Kinase Inhibition : Pyridinyl-thiazole carboxamides achieve pIC₅₀ values up to 7.8, but the target compound’s rigid scaffold could reduce off-target effects.
- Protease Inhibition : Benzoxazolo-thiazole-piperidine derivatives inhibit D1 protease at nM levels, suggesting the target compound’s thiophen-sulfonyl group might further optimize binding affinity.
Preparation Methods
Sulfonylation Efficiency Under Varied Bases
Replacing triethylamine with pyridine or DBU in Step 2 reduces yields due to incomplete sulfonylation (Table 1).
Table 1. Impact of Base on Sulfonylation Yield
| Base | Yield (%) |
|---|---|
| Triethylamine | 85 |
| Pyridine | 68 |
| DBU | 72 |
Coupling Reagent Screening
EDC outperforms DCC and HATU in carboxamide formation, offering superior solubility and fewer side products (Table 2).
Table 2. Coupling Reagent Efficacy
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| EDC | 72 | 98 |
| DCC | 65 | 95 |
| HATU | 70 | 97 |
Mechanistic Insights and Side Reactions
The sulfonylation in Step 2 proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur of thiophene-2-sulfonyl chloride, facilitated by triethylamine as a proton scavenger. Competing N,O-bis-sulfonylation is mitigated by stoichiometric control. In the coupling step (Step 3), DMAP accelerates the formation of the active O-acylisourea intermediate, which reacts with the amine to form the carboxamide.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Formation of the benzo[d]thiazole core : Cyclization of o-aminothiophenol derivatives with aldehydes under oxidative conditions (e.g., iodine/ethanol) .
Thiazole ring assembly : Coupling via Hantzsch thiazole synthesis using α-haloketones and thioureas under basic conditions .
Piperidine sulfonylation : Reaction of the piperidine intermediate with thiophene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine as a base .
Amide bond formation : Activation of the piperidine-4-carboxylic acid with carbodiimides (e.g., EDC/HOBt) followed by coupling with the thiazole-amine intermediate .
- Key Optimization : Solvent choice (DMF or DCM) and temperature control (0–25°C) are critical to avoid side reactions .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm aromatic protons (δ 7.2–8.5 ppm for benzo[d]thiazole/thiophene) and aliphatic signals (δ 2.5–4.0 ppm for piperidine) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected for C22H19N5O3S3: 522.08) .
- HPLC : Purity >98% confirmed using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. What experimental strategies are used to resolve contradictions in reported anticancer activity across similar thiazole derivatives?
- Methodological Answer :
- Dose-Response Analysis : Compare IC50 values across cell lines (e.g., MCF-7 vs. HepG2) to assess specificity .
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., sulfonyl groups vs. methylthio) and correlate with cytotoxicity data .
- Mechanistic Profiling : Use kinase inhibition assays (e.g., EGFR or PI3K) to identify primary targets, as conflicting bioactivity may arise from off-target effects .
- Data Normalization : Standardize assays (e.g., MTT vs. ATP-luciferase) to minimize methodological variability .
Q. How can researchers optimize reaction yields for the sulfonylation step in the synthesis?
- Methodological Answer :
- Base Selection : Potassium carbonate (K2CO3) in DCM improves sulfonyl chloride reactivity vs. triethylamine, which may cause emulsion formation .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition .
- Workup Optimization : Use aqueous NaHCO3 washes to remove unreacted sulfonyl chloride, followed by silica gel chromatography (hexane/ethyl acetate) for purification .
- Yield Improvement : Typical yields range from 45–65%; scaling reactions above 10 mmol often reduces efficiency due to exothermic side reactions .
Q. What methodologies are employed to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock Vina) to predict binding poses with ATP-binding pockets (e.g., EGFR or tubulin) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) for target proteins immobilized on a sensor chip .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by monitoring protein stability post-compound treatment .
Data Contradiction Analysis
Q. How can discrepancies in reported solubility profiles (DMSO vs. aqueous buffers) be reconciled?
- Methodological Answer :
- Solubility Testing : Use standardized protocols (e.g., shake-flask method) at pH 7.4 (PBS) and 25°C.
- Aggregation Assessment : Dynamic Light Scattering (DLS) detects nanoaggregates in DMSO stocks, which may falsely inflate solubility readings .
- Co-Solvent Systems : Evaluate PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility without precipitation .
Structure-Activity Relationship (SAR) Guidance
Q. Which structural modifications enhance metabolic stability without compromising target affinity?
- Methodological Answer :
- Piperidine Substitution : Replace the sulfonyl group with a trifluoromethanesulfonyl moiety to reduce CYP3A4-mediated oxidation .
- Thiophene Replacement : Substitute thiophene with pyridine to improve LogP (from 3.5 to 2.8) and reduce hepatic clearance .
- Bioisosteric Exchange : Replace the benzo[d]thiazole with a benzoxazole to maintain π-π stacking while enhancing plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
